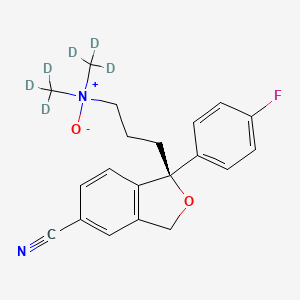

(S)-Citalopram-d6 N-Oxide

Description

Contextualization within Citalopram (B1669093) Metabolism Studies

Citalopram is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. nih.govwikipedia.org The main metabolic pathways include N-demethylation to desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT), as well as N-oxidation to citalopram N-oxide. drugbank.comhres.camedicines.org.au Specifically, the N-oxidation of citalopram to its N-oxide metabolite is mediated by the enzyme CYP2D6. nih.govhmdb.ca

The metabolism of citalopram is stereoselective, meaning the (S)- and (R)-enantiomers are processed differently by the body. The (S)-enantiomer, known as escitalopram (B1671245), is the pharmacologically active form of the drug. nih.govpharmgkb.org In vitro studies have shown that CYP2C19, CYP3A4, and CYP2D6 are all involved in the metabolism of the biologically active S-enantiomer. nih.gov (S)-Citalopram-d6 N-Oxide, as a labeled version of the N-oxide metabolite of the active enantiomer, is therefore crucial for studying the specific metabolic pathways of escitalopram.

| Enzyme | Role in Citalopram Metabolism |

| CYP2C19 | Involved in the N-demethylation of citalopram to desmethylcitalopram. nih.govdrugbank.com Plays a major role in the metabolism of the (S)-enantiomer. nih.gov |

| CYP3A4 | Also participates in the N-demethylation of citalopram. nih.govdrugbank.com Contributes to the metabolism of the (S)-enantiomer. nih.gov |

| CYP2D6 | Mediates the subsequent N-demethylation to didemethylcitalopram (B1207907) and the N-oxidation to citalopram N-oxide. nih.govdrugbank.com |

| Monoamine Oxidases (A and B) | Implicated in the formation of the citalopram propionic acid derivative. drugbank.com |

| Aldehyde Oxidase | Also likely involved in the formation of the citalopram propionic acid derivative. drugbank.com |

Role of Deuterated Analogs in Pharmacological Research

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in pharmacological research. uobaghdad.edu.iqresearchgate.net This isotopic substitution can lead to a stronger chemical bond, which may alter the rate of metabolic processes. uobaghdad.edu.iq This "kinetic isotope effect" can slow down metabolism, potentially improving a drug's pharmacokinetic profile. researchgate.netnih.gov

In the context of analytical studies, deuterated compounds are frequently used as internal standards. wisdomlib.orgscioninstruments.com Because they are chemically almost identical to the non-deuterated analyte, they behave similarly during sample preparation and analysis, but their different mass allows them to be distinguished by mass spectrometry. scioninstruments.comscioninstruments.com This ensures more accurate and precise quantification of the target compound in complex biological matrices. clearsynth.com

Significance of this compound in Analytical and Metabolic Investigations

This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of (S)-citalopram and its metabolites in biological samples. chembk.com Its use helps to correct for variations that can occur during sample extraction and analysis, thereby improving the accuracy and reliability of the results. scioninstruments.comtexilajournal.com

This labeled compound is instrumental in pharmacokinetic studies that aim to understand how escitalopram is absorbed, distributed, metabolized, and excreted in the body. chembk.comjst.go.jp By using this compound, researchers can accurately track the formation and elimination of the N-oxide metabolite, providing a clearer picture of the drug's metabolic fate. jst.go.jp This is particularly important for understanding individual variability in drug response, which can be influenced by genetic differences in metabolic enzymes like CYP2C19 and CYP2D6. nih.govresearchgate.net

| Application | Description |

| Internal Standard | Used in quantitative analysis, particularly with mass spectrometry, to improve the accuracy and precision of measurements by correcting for analytical variability. wisdomlib.orgclearsynth.com |

| Metabolic Tracer | Allows researchers to follow the metabolic pathways of (S)-citalopram, identifying and quantifying its metabolites. chembk.com |

| Pharmacokinetic Studies | Facilitates the detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) of escitalopram. jst.go.jp |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-PVKQDMRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675769 | |

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-65-0 | |

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Derivatization Methodologies for S Citalopram D6 N Oxide

Enzymatic Approaches to Citalopram (B1669093) N-Oxide Synthesis

The formation of citalopram N-oxide in biological systems is primarily an enzymatic process.

Role of Cytochrome P450 2D6 in N-Oxidation

Genetic variations in the CYP2D6 enzyme can significantly impact the metabolism of citalopram. nih.gov In vitro studies with various CYP2D6 allelic variants have shown that these genetic differences can alter the intrinsic clearance of citalopram to its N-oxide metabolite, with values ranging from 13% to 138% when compared to the wild-type enzyme (CYP2D6*1). nih.gov Many of these variants exhibit decreased metabolic activity due to changes in their kinetic parameters (Km and/or Vmax). nih.gov

In Vitro Biotransformation Systems for Metabolite Generation

In vitro systems are crucial for studying the metabolism of drugs like citalopram and for generating metabolites for further research. Human liver microsomes are a common in vitro model used to investigate the enzymatic pathways involved in drug metabolism. nih.govcapes.gov.brnih.govkarger.com These preparations contain a mixture of cytochrome P450 enzymes and allow for the study of metabolite formation under controlled conditions.

Another in vitro approach involves the use of cDNA-expressed CYP enzymes, where specific isozymes are expressed in cell systems, such as insect cells. nih.gov This allows for the precise determination of the role of individual enzymes in specific metabolic reactions. For example, systems expressing human CYP2D6 have been used to confirm its exclusive role in citalopram N-oxidation and to study the impact of genetic variants on this process. nih.gov

The biotransformation of citalopram has also been studied in brain preparations. However, these studies have shown that in the brain, metabolism occurs mainly through monoamine oxidases rather than cytochrome P-450 enzymes. nih.gov

Chemical Synthesis Pathways for Deuterated N-Oxide Analogs

The chemical synthesis of (S)-Citalopram-d6 N-Oxide involves strategies for deuterium (B1214612) labeling and controlled oxidation.

Deuteration Strategies and Specific Labeling of Citalopram to Form this compound

Deuterium-labeled analogs of drugs, such as this compound, are valuable tools in metabolic and pharmacokinetic research. The incorporation of deuterium atoms at specific positions in a molecule can alter its metabolic fate due to the kinetic isotope effect. acs.orgnih.gov This effect arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic reactions involving the cleavage of this bond. acs.org

The synthesis of this compound involves the specific labeling of the (S)-citalopram precursor with six deuterium atoms. The IUPAC name for this compound is 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide. nih.gov This indicates that the deuterium atoms are located on the two methyl groups of the dimethylamino moiety. nih.govlgcstandards.com The synthesis of the deuterated precursor, (S)-Citalopram-d6, is a key step. medchemexpress.comscbt.com

Precursor Compounds and Controlled Oxidation Reactions

The primary precursor for the synthesis of this compound is (S)-Citalopram-d6. pharmaffiliates.com The synthesis of the N-oxide is achieved through a controlled oxidation reaction of the tertiary amine in the citalopram molecule. vulcanchem.com

Common oxidizing agents used for the N-oxidation of tertiary amines include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA) in an inert solvent. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the desired conversion and purity of the final product.

It is also important to note that citalopram N-oxide can be formed as a degradation product or impurity during the manufacturing process of citalopram under oxidative stress conditions. vulcanchem.com Therefore, understanding the conditions that lead to its formation is crucial for quality control in pharmaceutical synthesis. vulcanchem.com

Optimization of Synthetic Yields and Radiochemical/Chemical Purity for Deuterated N-Oxides

The synthesis of deuterated N-oxides, such as this compound, requires meticulous optimization of reaction conditions to maximize synthetic yields and ensure high radiochemical and chemical purity. The introduction of deuterium atoms can influence reaction kinetics and metabolic stability, making tailored synthetic strategies essential. nih.gov Key areas of focus in the optimization process include the choice of oxidizing agents, reaction conditions (temperature, solvent, and catalysts), and purification methodologies.

Research into the synthesis of various deuterated and isotopically labeled N-oxides provides valuable insights into the methodologies applicable to this compound. The primary synthetic route involves the oxidation of the corresponding deuterated tertiary amine, (S)-Citalopram-d6.

Oxidizing Agents and Reaction Conditions

The selection of an appropriate oxidizing agent is critical for achieving high yields and purity. Common reagents for N-oxidation include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and specialized reagents. For instance, in the synthesis of benzotriazine di-N-oxides, a method involving in situ generated pertrifluoroacetic acid (from trifluoroacetic anhydride (B1165640) and hydrogen peroxide) was employed, requiring several days for complete oxidation. wiley.com The optimization of such a process would involve varying the concentration of the reagents and monitoring the reaction progress to minimize side-product formation.

Catalytic systems have also been developed to improve the efficiency and selectivity of N-oxidation. Rhenium-based catalysts, for example, have been used with sodium percarbonate as the oxygen source to achieve excellent yields of N-oxides under mild conditions. researchgate.net Similarly, gold nanoparticles supported on carbon nanotubes have been shown to be effective catalysts for the deoxygenation of amine N-oxides, a reverse reaction that underscores the importance of catalyst choice in controlling the direction of the reaction. rsc.org For the oxidation of deuterated amines, controlling the reaction temperature is crucial. A study on the synthesis of deuterated enaminones highlighted that performing the reaction at 0°C minimized internal heating and prevented the loss of volatile reagents, thereby improving yields. nih.gov

The following table summarizes findings from various studies on the synthesis of N-oxides, which can inform the optimization of this compound synthesis.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Yield | Purity | Reference |

| Substituted Anilines | Pertrifluoroacetic acid (in situ) | Not Specified | Not Specified | Not Specified | Not Specified | wiley.com |

| Tertiary Nitrogen Compounds | Sodium Percarbonate / Rhenium-based catalyst | Not Specified | Room Temp | Excellent | Not Specified | researchgate.net |

| Pyridine N-Oxides | mCPBA | Acetone | Room Temp | 50% | Not Specified | google.com |

| Methyl Ketones (for enaminone precursor) | DCO2Me / KOt-Bu | THF | 0°C | High | High | nih.gov |

| 2-Nitrobenzoyl Enamines | H2 / 5 wt% Pt/Al2O3 | Isopropanol | 25°C | 70-82% | High | chemrxiv.org |

| 5,5-di(trideuteromethyl)-4-methyl-4-nitropentanal | Zinc dust / Acetic acid | Ethanol | Not Specified | 14% | Not Specified | mdpi.com |

Purification and Purity Analysis

Achieving high chemical and radiochemical purity is paramount, especially for compounds intended for analytical or research purposes. Purification of the final product, this compound, typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method for purifying N-oxides and separating them from unreacted starting materials and byproducts. google.commdpi.com For instance, the synthesis of [14C]labeled curcumin (B1669340) involved purification by reverse-phase HPLC (RP-HPLC) to achieve a purity of 97%. orgsyn.org

The purity of the deuterated compound is also a critical factor. In the synthesis of deuterated n-octanamide, the deuteration ratio was determined by mass spectrometry and nuclear magnetic resonance (NMR) to be approximately 73%. epj-conferences.org For radiolabeled compounds, radiochemical purity is a key parameter. The synthesis of [18F]flumazenil, for example, was optimized to achieve a radiochemical yield of 50 ± 10% with a radiochemical purity of 100%. acs.org

The table below presents data on the purity achieved in the synthesis of various relevant compounds.

| Compound | Purification Method | Achieved Purity | Analytical Method | Reference |

| [14C2]Curcumin | RP-HPLC | 97% | HPLC | orgsyn.org |

| [14C]Vanillin | RP-HPLC | 98% | HPLC | orgsyn.org |

| [d3]Vanillin | RP-HPLC | 91% | HPLC | orgsyn.org |

| [18F]Flumazenil | Semi-preparative HPLC | 100% (radiochemical) | Radio-TLC | acs.org |

| Deuterated n-octanamide | Filtration through celite | 73% (deuteration ratio) | ESI-MS, 1H NMR | epj-conferences.org |

| N,N-d6-deuterated intermediate | Slurry purification with hot tert-butyl methyl ether | 98.5% | HPLC | nih.gov |

By systematically optimizing the choice of oxidizing agents, reaction conditions, and purification methods, it is possible to develop a robust and efficient synthesis for this compound with high yields and the requisite levels of chemical and radiochemical purity for its intended applications.

Analytical Characterization and Quantification of S Citalopram D6 N Oxide

Advanced Spectrometric Techniques for Characterization

Advanced spectrometric methods are indispensable for the detailed structural analysis and quantification of (S)-Citalopram-d6 N-Oxide. These techniques provide the sensitivity and specificity required to analyze complex biological matrices.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone for the analysis of citalopram (B1669093) and its metabolites. researchgate.net The use of deuterated standards like this compound is integral to achieving accurate quantification. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the simultaneous determination and quantification of citalopram and its metabolites, including the N-oxide form, in various biological samples like plasma, urine, and breast milk. nih.govnih.govacs.org This methodology is favored for its high sensitivity, selectivity, and robustness, making it suitable for pharmacokinetic studies. researchgate.netnih.gov

In typical LC-MS/MS applications, a deuterated analog of the analyte, such as this compound, is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. nih.govacs.org The method often involves a simple sample preparation step, such as protein precipitation with methanol (B129727) or acetonitrile (B52724), followed by direct injection or further purification via solid-phase extraction. nih.govnih.gov Chromatographic separation is commonly achieved on a C18 or a chiral column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an additive like formic acid to promote ionization. nih.govresearchgate.net

Detection is performed using a tandem quadrupole mass spectrometer, typically in the positive electrospray ionization (ESI) mode and operating under multiple reaction monitoring (MRM). nih.govacs.org For citalopram, a common MRM transition monitored is m/z 325.3→109.0 for quantification. longdom.org The use of deuterated internal standards, such as citalopram-d4 (B585831) or citalopram-d6, allows for analogous MRM transitions (e.g., m/z 329.2 for citalopram-d4) to be monitored, ensuring reliable quantification. acs.orgdiva-portal.org These methods can achieve low limits of quantification (LOQ), often in the low ng/mL range, with high precision and accuracy. nih.govresearchgate.net

Table 1: Examples of LC-MS/MS Method Parameters for Citalopram Metabolite Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Analytes | Citalopram, Desmethylcitalopram (B1219260) | (R/S)-Citalopram, (R/S)-Desmethylcitalopram | Citalopram, Sertraline |

| Internal Standard | Desipramine | Paroxetine | Duloxetine |

| Sample Matrix | Plasma | Plasma, Breast Milk | Rat Plasma |

| Sample Preparation | Protein Precipitation | Protein Precipitation & SPE | Not specified |

| LC Column | Zorbax XDB C18 | Phenomenex® Lux Cellulose-2 | Not specified |

| Mobile Phase | Acetonitrile/Water with 0.25% formic acid | Acetonitrile/Ammonium (B1175870) acetate (B1210297) buffer | Acetonitrile/Formic acid (0.1%) |

| Detection Mode | ESI+ MRM | ESI+ MRM | ESI+ MRM |

| LOQ (Citalopram) | 0.2 ng/mL | 0.1 ng/mL | Not specified |

| Reference | nih.gov | nih.gov | acs.org |

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of metabolites like citalopram N-oxide. csic.es Techniques such as time-of-flight (TOF) and Fourier transform ion cyclotron resonance (FTICR) mass spectrometry provide high mass accuracy, which is essential for determining the elemental composition of unknown compounds and differentiating between isomers and degradation byproducts. acs.org

HRMS, often coupled with liquid chromatography, is used to identify biotransformation products of citalopram in various matrices, including environmental samples like activated sludge. csic.es The identification process relies on comparing the mass spectra of potential metabolites with those of reference standards and interpreting the fragmentation patterns. csic.es For N-oxide metabolites, characteristic fragmentation patterns, such as the neutral loss of an oxygen atom or a specific cleavage of the N-oxide group, can aid in their identification. csic.es For instance, the analysis of citalopram N-oxide may show a direct cleavage of the NH(CH3)2O group. csic.es The high resolving power of these instruments helps in distinguishing metabolites with very similar mass-to-charge ratios, which is often a challenge in complex biological systems. nih.gov

Stable Isotope Labeling Kinetics (SILK) is a powerful technique used to study the dynamics of biological molecules, including the production and clearance rates of metabolites. nih.gov While direct studies on this compound using SILK are not extensively documented, the methodology has been applied to investigate the effects of citalopram on the metabolism of other compounds, such as amyloid-beta (Aβ) peptides in the central nervous system. nih.govnih.gov

In a SILK study, a stable isotope-labeled precursor (e.g., ¹³C₆-leucine) is administered, and its incorporation into the target molecule is monitored over time using mass spectrometry. nih.gov This allows for the calculation of the fractional synthesis rate and clearance rate of the molecule. Such studies have demonstrated that citalopram can significantly reduce the production of Aβ in both animal models and healthy humans. nih.govresearchgate.net The principles of SILK, which rely on the mass spectrometric differentiation of labeled and unlabeled species, are analogous to the use of deuterated standards like this compound in quantitative bioanalysis. acs.orgplos.org

High-Resolution Mass Spectrometry for Structural Elucidation of N-Oxide Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural confirmation of chemical compounds, including N-oxide metabolites. acs.org While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR provides detailed insights into the chemical environment of individual atoms (protons, carbons), allowing for unambiguous structure elucidation.

For N-oxide compounds, the introduction of the oxygen atom leads to characteristic downfield shifts in the ¹H and ¹³C NMR spectra for the neighboring methyl, methylene, or methine groups compared to the parent amine. acs.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to differentiate stereoisomers. A comprehensive characterization of a reference standard, such as this compound, would involve acquiring a suite of NMR data (e.g., ¹H NMR, ¹³C NMR, DEPT) to confirm its structure and purity. daicelpharmastandards.com

Chromatographic Separation Methods for Enantiomers and Metabolites

The separation of citalopram's enantiomers and its various metabolites is a critical step in their analysis, as they can exhibit different pharmacological activities and metabolic fates. diva-portal.orgunil.ch Chiral chromatography is essential for resolving the (S) and (R) enantiomers of citalopram and its metabolites.

Various chiral stationary phases (CSPs) have been successfully employed for the enantioselective separation of citalopram and its metabolites. These include columns based on cellulose (B213188) derivatives, such as the Chiracel OD and Lux Cellulose-1, and protein-based columns like the chirobiotic V. researchgate.netunil.chnih.gov

High-performance liquid chromatography (HPLC) and ultra-high performance supercritical fluid chromatography (UHPSFC) are the primary techniques used for these separations. diva-portal.orgntnu.no Mobile phases are carefully optimized to achieve baseline separation of the enantiomers. For instance, a mobile phase of hexane-isopropanol-diethylamine has been used with a Chiracel OD column. unil.ch In another method, a chirobiotic V column was used with a mobile phase to separate the enantiomers of citalopram and its two N-demethylated metabolites. nih.gov UHPSFC offers advantages such as reduced use of organic solvents and faster analysis times compared to traditional HPLC. ntnu.no

The development of these methods allows for the accurate quantification of each enantiomer, which is crucial for pharmacokinetic and drug interaction investigations. nih.gov The limits of quantification for individual enantiomers are typically in the low ng/mL range. unil.chnih.gov

Table 2: Chromatographic Methods for Separation of Citalopram Enantiomers and Metabolites

| Technique | Chiral Column | Analytes Separated | Limit of Quantification (LOQ) | Reference |

| HPLC | Chiracel OD | Enantiomers of citalopram, desmethylcitalopram, didesmethylcitalopram, citalopram propionic acid | 2-15 ng/mL (enantiomers) | unil.ch |

| HPLC | Chirobiotic V | Enantiomers of citalopram, demethylcitalopram, didemethylcitalopram (B1207907) | 5-7.5 ng/mL (enantiomers) | nih.gov |

| UHPSFC | CEL2 (cellulose-based) | R/S-citalopram | Not specified | ntnu.no |

| LC-MS/MS | Lux Cellulose-1 | (R)-Citalopram, (S)-Citalopram | 5 ng/mL | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Citalopram N-Oxide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of citalopram and its metabolites, including the N-oxide form. vulcanchem.comresearchgate.net Methods have been developed for the stereospecific analysis of citalopram and its N-demethylated metabolites in plasma, demonstrating the capability to separate these compounds from the N-oxide metabolite. nih.gov

For instance, a stability-indicating HPLC-UV method was developed to separate citalopram from its degradation products, including Citalopram N-oxide. semanticscholar.org This method utilized a C8 column with a mobile phase of acetonitrile and ammonium acetate buffer (pH 4.5), achieving successful resolution of the drug and its byproducts. semanticscholar.org Another approach employed a cyanopropyl column with β-cyclodextrin as a chiral mobile phase additive to resolve citalopram enantiomers. researchgate.net

Table 1: HPLC Methods for Citalopram and Metabolite Analysis

| Technique | Stationary Phase | Mobile Phase | Key Findings | Reference |

|---|---|---|---|---|

| HPLC-UV | C8 | Acetonitrile and ammonium acetate buffer (pH 4.5) | Successfully separated citalopram from degradation products, including Citalopram N-oxide. | semanticscholar.org |

| HPLC | Cyanopropyl | Aqueous 0.1% triethylammonium (B8662869) acetate buffer (pH 4.0) and acetonitrile with 12 mM β-cyclodextrin | Achieved resolution of citalopram enantiomers. | researchgate.net |

| RP-HPLC | Acetylated β-cyclobond | Not specified | Suitable for pharmacokinetic studies of citalopram enantiomers and metabolites. | nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of pharmaceuticals, including citalopram. researchgate.netnih.gov It is often favored for its reduced use of organic solvents compared to HPLC. ntnu.no

Several studies have explored the use of SFC for separating citalopram enantiomers. One method utilized a semi-preparative Chiralpak AD column with various alcohol modifiers, finding that 10% 2-propanol with 0.1% diethylamine (B46881) additive provided the best separation. nih.govresearchgate.net More recently, ultra-high performance supercritical fluid chromatography coupled with tandem mass spectrometry (UHPSFC-MS/MS) has been developed for the enantiomeric separation and quantification of R/S-citalopram in serum. ntnu.noresearchgate.net This advanced method offers short run times, making it suitable for high-throughput analysis. ntnu.no

Table 2: SFC Methods for Chiral Separation of Citalopram

| Technique | Stationary Phase | Mobile Phase/Modifier | Key Findings | Reference |

|---|---|---|---|---|

| SFC | Semi-preparative Chiralpak AD | CO2 with 10% 2-propanol and 0.1% diethylamine | Achieved a resolution of 2.15 and selectivity of 1.388. | nih.govresearchgate.net |

| UHPSFC-MS/MS | UPC2 Trefoil CEL2 | CO2 and methanol/acetonitrile (70:30, v/v) with 10mM ammonium acetate | Enabled enantiomeric separation and quantification with a 4-minute run time. | ntnu.no |

Capillary Electrophoresis (CE) for Enantioselective Analysis of Citalopram and Metabolites

Capillary Electrophoresis (CE) provides a rapid and efficient means for the enantioselective analysis of citalopram and its metabolites. nih.govresearchgate.net Various CE methods have been developed utilizing cyclodextrins as chiral selectors. nih.govresearchgate.netacs.org

One method achieved baseline enantioseparation of racemic citalopram and its main metabolites, N-desmethylcitalopram and N,N-didesmethylcitalopram, in under 6 minutes using β-cyclodextrin sulfate (B86663) as the chiral selector. nih.gov Another study employed highly sulfated-γ-cyclodextrin for the enantioselective analysis of citalopram, achieving good enantioresolution in less than 7 minutes. mdpi.com These methods highlight the utility of CE for rapid and effective chiral separations in the analysis of citalopram and its related compounds. nih.govmdpi.com

Table 3: CE Methods for Enantioselective Analysis of Citalopram

| Technique | Chiral Selector | Background Electrolyte | Key Findings | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis | β-cyclodextrin sulfate | 35 mM phosphate (B84403) buffer (pH 2.5) | Baseline enantioseparation in less than 6 minutes. | nih.gov |

Utilization of this compound as an Internal Standard in Bioanalytical Assays

Deuterated compounds like this compound are invaluable as internal standards in bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. scispace.comresearchgate.netnih.gov

Role in Compensating for Matrix Effects and Method Variability in Quantitative Analysis

Bioanalytical methods, especially those involving complex biological matrices like plasma or urine, are susceptible to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. oup.comtandfonline.com Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard for mitigating these effects. oup.com They closely mimic the physicochemical properties of the analyte, co-eluting and experiencing similar matrix effects, thereby allowing for accurate normalization of the analyte signal. scispace.comoup.com The use of a SIL-IS can compensate for the loss of analytes during sample preparation and chromatographic procedures, increasing the accuracy and precision of the method. uc.pt

However, it is important to note that deuterium-labeled standards may sometimes exhibit slightly different retention times than their non-labeled counterparts, which could potentially lead to inaccuracies if not properly addressed during method development. scispace.comtandfonline.com

Development and Validation of Bioanalytical Methods Employing Deuterated Standards

The development and validation of bioanalytical methods using deuterated standards is a common practice in pharmaceutical and clinical research. researchgate.netnih.govunibo.it For instance, a rapid and sensitive LC-MS/MS method was developed for the simultaneous detection of 68 psychoactive drugs and their metabolites in whole blood, utilizing Citalopram-d6 as one of the internal standards. unibo.it Another study detailed the development of an LC-ESI-MS/MS method for quantifying several compounds, including (S)-citalopram, using their deuterated derivatives as internal standards. researchgate.netnih.gov

The validation of these methods typically follows guidelines from regulatory bodies and includes assessments of selectivity, accuracy, precision, calibration curve linearity, and sensitivity. researchgate.netnih.gov The successful application of these methods in pharmacokinetic studies and therapeutic drug monitoring underscores the importance and reliability of using deuterated internal standards like this compound. ntnu.noresearchgate.net

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Citalopram |

| Citalopram N-oxide |

| N-desmethylcitalopram |

| N,N-didesmethylcitalopram |

| (S)-citalopram |

| R/S-citalopram |

| Acetonitrile |

| Ammonium acetate |

| β-cyclodextrin |

| 2-propanol |

| Diethylamine |

| Methanol |

| β-cyclodextrin sulfate |

| Highly sulfated-γ-cyclodextrin |

Metabolic Pathways and Enzyme Kinetics Pertaining to Citalopram N Oxide Formation

Identification and Characterization of Enzymes Mediating N-Oxidation

The metabolism of citalopram (B1669093) is predominantly carried out by the cytochrome P450 (CYP) enzyme system. pharmgkb.orgnih.gov Various isoforms of this enzyme family are involved in the different metabolic routes of citalopram. hres.cawikipedia.org

While CYP2D6 is singularly responsible for N-oxidation, other CYP isoforms play crucial roles in the parallel metabolic pathway of N-demethylation. nih.govkarger.com The initial demethylation to demethylcitalopram is primarily catalyzed by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. hres.canih.govresearchgate.net Subsequently, the conversion of demethylcitalopram to didemethylcitalopram (B1207907) is exclusively mediated by CYP2D6. nih.govnih.govkarger.com This demonstrates a complex interplay where CYP2D6 is involved in multiple steps of citalopram's metabolism, holding an exclusive role in both the second demethylation and the N-oxidation pathways. nih.govnih.govkarger.comcapes.gov.brdrugbank.com

Table 1: Cytochrome P450 Isoforms in Citalopram Metabolism

| Metabolic Step | Primary Enzymes Involved |

| Citalopram -> Demethylcitalopram | CYP2C19, CYP3A4, CYP2D6 (minor) hres.canih.gov |

| Demethylcitalopram -> Didemethylcitalopram | CYP2D6 (exclusive) nih.govnih.govkarger.com |

| Citalopram -> Citalopram N-Oxide | CYP2D6 (exclusive) nih.govkarger.com |

Exclusive Role of Cytochrome P450 2D6 in N-Oxidation of Citalopram

Stereochemical Considerations in the Biotransformation to (S)-Citalopram N-Oxide

Citalopram is a chiral molecule and is administered as a racemic mixture of (S)-(+)-citalopram and (R)-(-)-citalopram. wikipedia.orgmdpi.com The therapeutic antidepressant effect is primarily attributed to the S-enantiomer. nih.govmdpi.com The metabolism of citalopram is stereoselective. nih.gov In vitro studies have shown that the enzymes CYP2C19, CYP3A4, and CYP2D6 all preferentially metabolize the biologically active S-enantiomer during the initial demethylation step. nih.govkarger.comcapes.gov.br Given that CYP2D6 is the exclusive enzyme for N-oxidation, it follows that the formation of (S)-Citalopram N-Oxide is a direct consequence of the stereoselective action of CYP2D6 on the (S)-citalopram enantiomer. nih.govkarger.com

Kinetic Studies of N-Oxidation Pathways

Kinetic studies provide insight into the efficiency of enzymatic reactions. Research on the effect of genetic variants of CYP2D6 on citalopram metabolism has shown significant alterations in the intrinsic clearance (Vmax/Km) for the formation of citalopram N-oxide. nih.gov Different CYP2D6 alleles exhibited intrinsic clearance values for citalopram N-oxide ranging from 13% to 138% when compared to the wild-type CYP2D6*1 allele. nih.gov Many of the studied rare alleles showed a significant decrease in this value, which was attributed to either an increased Michaelis constant (Km) or a decreased maximum reaction velocity (Vmax), or both. nih.gov Further studies have also investigated the kinetics of citalopram oxidation under various conditions, although not always specific to enzymatic N-oxidation. mdpi.comnih.gov

Table 2: Kinetic Parameters of Citalopram Metabolite Formation by CYP2D6 Variants

| CYP2D6 Variant | Intrinsic Clearance (Vmax/Km) for Demethylcitalopram (% of CYP2D61) | Intrinsic Clearance (Vmax/Km) for Citalopram N-oxide (% of CYP2D61) |

| Various Alleles | 38-129% nih.gov | 13-138% nih.gov |

Implications of Isotopic Labeling on Metabolic Pathway Elucidation

The use of isotopically labeled compounds, such as (S)-Citalopram-d6 N-Oxide, is a powerful tool in metabolic research. medchemexpress.com Deuterium-labeled analogs like Citalopram-d6 and Escitalopram-d4 are used as internal standards in pharmacokinetic studies to allow for precise quantification. smolecule.comscbt.commedchemexpress.com The incorporation of stable heavy isotopes helps in tracing the metabolic fate of a drug and its metabolites. medchemexpress.commedchemexpress.com This technique is instrumental in distinguishing between drug metabolites and endogenous compounds, thereby providing a clearer picture of the metabolic pathways. smolecule.com Stable isotope labeling kinetics, for instance, has been employed to measure the effect of citalopram on the production of amyloid-β in cerebrospinal fluid, demonstrating the utility of this approach in broader pharmacodynamic studies. researchgate.netnih.gov

Academic Research Applications and Theoretical Frameworks of S Citalopram D6 N Oxide

Contribution to Understanding Drug Metabolism and Pharmacokinetics

(S)-Citalopram-d6 N-Oxide is a deuterated form of a metabolite of (S)-citalopram (escitalopram), the therapeutically active S-enantiomer of citalopram (B1669093). nih.gov Its primary role in academic and pharmaceutical research is as a stable isotope-labeled internal standard for bioanalytical studies. nih.govasm.org The incorporation of six deuterium (B1214612) atoms (d6) provides a distinct mass signature, allowing for precise quantification of the non-deuterated Citalopram N-Oxide metabolite in biological matrices like plasma and urine using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). asm.orgacs.orgijper.org

The use of stable isotope-labeled standards is considered a best practice in pharmacokinetic studies as they closely mimic the analyte of interest during sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy and precision of the analysis. nih.govasm.orgacs.org By enabling the accurate measurement of metabolite concentrations, this compound helps researchers to:

Investigate Pharmacokinetic Variability: Study how factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP2C19) affect the plasma concentrations of citalopram and its metabolites, which can influence both efficacy and side effects. nih.gov

Support Bioavailability and Bioequivalence Studies: Provide a reliable tool for regulatory submissions by ensuring that analytical methods are robust and meet international guidelines. nih.gov

The data below illustrates how a deuterated standard like this compound is distinguished from the metabolite in a mass spectrometry-based assay.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Typical Use in Bioanalysis |

|---|---|---|---|

| (S)-Citalopram N-Oxide | C₂₀H₂₁FN₂O₂ | 340.16 | Analyte (Metabolite to be quantified) |

| This compound | C₂₀H₁₅D₆FN₂O₂ | 346.20 | Internal Standard |

Application in Impurity Profiling and Pharmaceutical Reference Standard Development

This compound also serves a critical function as a pharmaceutical reference standard in the context of impurity profiling. axios-research.com Citalopram N-Oxide is recognized as a potential impurity and degradation product of citalopram. veeprho.com Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their quality, safety, and efficacy. biomedres.usnih.gov

As a reference standard, this compound is used to:

Develop and Validate Analytical Methods: It is essential for creating and validating sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the Citalopram N-Oxide impurity. biomedres.usapacsci.comtandfonline.com

Confirm Identity and Purity: A well-characterized reference standard confirms the identity of impurity peaks observed during chromatographic analysis of the drug substance. nih.gov

Monitor Stability: It can be used in forced degradation studies to understand the conditions under which the N-oxide impurity might form and to ensure the stability of the drug product over its shelf life. biomedres.us

The availability of high-purity, well-characterized reference standards like this compound is fundamental to the pharmaceutical industry's quality control and regulatory compliance efforts. biomedres.ussigmaaldrich.com

Theoretical and Computational Models of N-Oxidation Reactions

The formation of (S)-Citalopram N-Oxide occurs through the N-oxidation of the tertiary amine in the citalopram molecule. This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs), a major class of phase I drug-metabolizing enzymes. optibrium.comnih.govnih.gov Theoretical and computational models are increasingly used to understand the mechanisms of such metabolic reactions.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of citalopram and its N-oxide metabolite. optibrium.comnih.govnih.gov These calculations help elucidate the reaction mechanism by determining the nucleophilicity of the nitrogen atom and calculating the activation energies for the oxidation process. optibrium.complos.org For FMO-mediated reactions, the mechanism involves a nucleophilic attack by the substrate's nitrogen on a stable C4a-peroxyflavin intermediate within the enzyme's active site. nih.govpnas.org

Molecular Modeling: Techniques such as molecular docking can simulate the interaction between citalopram and the active site of FMO enzymes. plos.org This helps to understand substrate specificity and why certain atoms are more susceptible to oxidation than others. optibrium.com

These computational approaches provide valuable insights that complement experimental data, aiding in the prediction of metabolic pathways for new drug candidates and understanding potential drug-drug interactions. nih.govplos.org

Future Research Trajectories in Deuterated Metabolite Sciences

The use of deuterated compounds like this compound is part of a larger, evolving field with significant future potential. acs.orgmusechem.comresearchgate.net

Advanced Metabolomics: The application of stable isotope labeling is expanding in metabolomics, enabling more accurate and comprehensive quantitative analysis of metabolic pathways. metsol.com Using a suite of deuterated standards for a drug and its various metabolites can provide a complete picture of its ADME profile. acs.org

Deuterated Drugs: Beyond their use as analytical standards, strategically deuterated drugs are being developed to have improved pharmacokinetic profiles. researchgate.netacs.org Deuteration at a site of metabolism can slow down the rate of enzymatic breakdown (a phenomenon known as the kinetic isotope effect), potentially leading to increased drug exposure, longer half-life, and reduced formation of toxic metabolites. researchgate.netacs.org

Metabolic Imaging: Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates (like D-glucose) and magnetic resonance (MR) to visualize metabolic pathways in vivo. frontiersin.orgresearchgate.netnih.gov This technology holds promise for cancer diagnosis and monitoring treatment response, showcasing the expanding utility of deuterium in biomedical research. frontiersin.orguniversiteitleiden.nl

Future research will likely focus on refining the synthesis of deuterated compounds, expanding their application in personalized medicine, and integrating these technologies more deeply into drug discovery and clinical practice. musechem.comresearchgate.netnih.gov

Q & A

What criteria ensure research questions on this compound meet FINER standards (Feasible, Interesting, Novel, Ethical, Relevant)?

- Guidance : Align hypotheses with gaps in deuterated SSRI metabolism or N-Oxide toxicology. For feasibility, pilot synthetic yields and analytical sensitivity early. Novelty can be demonstrated via comparative studies with non-deuterated analogs. Ethical compliance requires adherence to ICH S7/S8 guidelines for preclinical safety .

Q. How to structure a research proposal on the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.